molecular formula C10H11FN2 B13050125 (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Cat. No.: B13050125
M. Wt: 178.21 g/mol
InChI Key: HOIKQLRMEZFHCY-JTQLQIEISA-N
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Description

“(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile” is a chiral nitrile-containing β-amino acid derivative characterized by a stereogenic center at the C3 position (S-configuration). Its structure comprises a 2-fluoro-4-methylphenyl group attached to a propanenitrile backbone with an amino group at the β-position.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

HOIKQLRMEZFHCY-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CC#N)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(CC#N)N)F

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a nitrile group, and a fluorinated aromatic ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 178.21 g/mol
  • Key Structural Features :
    • Chiral center at the carbon attached to the amino group
    • Presence of a fluorine atom enhances biological interactions

The compound's stereochemistry and functional groups contribute to its ability to interact with various biological targets, such as enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that modulate the activity of these molecular targets.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in enzymatic pathways, particularly those involved in neurotransmitter regulation. The fluorinated aromatic structure enhances binding affinity to target receptors, making it a candidate for therapeutic agents in treating neurological disorders.
  • Receptor Modulation : The unique chemical properties allow for specific interactions with receptor sites, potentially leading to modulation of receptor activity. This could be particularly relevant in pharmacological contexts where precise receptor targeting is necessary .

Research Findings and Case Studies

Recent research has highlighted the pharmacological potential of this compound through various studies:

  • In Vitro Studies : A study assessed the compound's efficacy against specific biological targets using bioassays. Results indicated that modifications in the molecular structure could lead to variations in biological effects, underscoring the importance of structure-activity relationships in drug development.
  • Comparative Analysis : Similar compounds have been explored for their roles as enzyme inhibitors or receptor modulators. For instance, compounds with analogous structures have demonstrated significant activity against various pathogens, providing insights into the therapeutic potential of this compound .

Data Table: Biological Activity Overview

Study ReferenceBiological TargetMechanism of ActionObserved Activity
EnzymesInhibitionModerate
ReceptorsModulationHigh
PathogensAntimicrobialSignificant

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile 2-F, 4-CH3 C₁₀H₁₀FN₂ 192.20* Methyl enhances lipophilicity; F modulates electronics
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (CAS 42379-52-2) 3-F, 4-CF3 C₁₀H₈F₄N₂ 244.18 CF3 increases electronegativity and steric bulk; higher molecular weight
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS 1213518-58-1) 2-F, 4-Cl C₉H₈ClFN₂ 198.62 Cl (stronger EWG) reduces electron density vs. CH3; discontinued due to synthesis/stability issues
(S)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)propionic acid 2-F, 4-CF3 C₁₀H₉F₄NO₂ 267.18 Carboxylic acid group enhances solubility (mp 255–257°C)

*Estimated based on structural formula.

Functional Group Variations

  • Nitrile vs. Carboxylic Acid: The nitrile group in the target compound confers distinct reactivity (e.g., resistance to hydrolysis under basic conditions) compared to carboxylic acid derivatives like (S)-3-Amino-3-(2-fluoro-4-methylphenyl)propionic acid. The latter exhibits higher melting points (258–260°C) due to hydrogen bonding, whereas nitriles typically have lower thermal stability.
  • Stereochemical Impact : The (3S)-configuration is critical for enantioselective interactions. For example, lipase-catalyzed synthesis of propionic acid analogs achieved moderate yields (~48%) and specific optical rotations ([α] = -13.0 for the methyl-substituted variant), suggesting similar stereochemical challenges in nitrile synthesis.

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